molecular formula C16H17N5O4 B5105183 1-Benzyl-4-(3,5-dinitropyridin-2-yl)piperazine

1-Benzyl-4-(3,5-dinitropyridin-2-yl)piperazine

Cat. No.: B5105183
M. Wt: 343.34 g/mol
InChI Key: SRZMNKFNKLLQMH-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3,5-dinitropyridin-2-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a benzyl group attached to the nitrogen atom of the piperazine ring, and a 3,5-dinitropyridin-2-yl group attached to the other nitrogen atom. The presence of the dinitropyridinyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-Benzyl-4-(3,5-dinitropyridin-2-yl)piperazine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 1-benzylpiperazine with 3,5-dinitropyridine. The reaction typically requires the use of a base, such as potassium carbonate, and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products.

Chemical Reactions Analysis

1-Benzyl-4-(3,5-dinitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride. The major products formed are the corresponding amines.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro groups. Common reagents for these reactions include nucleophiles such as thiols or amines.

Scientific Research Applications

1-Benzyl-4-(3,5-dinitropyridin-2-yl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. It serves as a scaffold for designing new therapeutic agents.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3,5-dinitropyridin-2-yl)piperazine involves its interaction with specific molecular targets. The nitro groups on the pyridine ring are known to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the compound may interact with enzymes and receptors, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

1-Benzyl-4-(3,5-dinitropyridin-2-yl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzyl-4-(2,4-dinitrophenyl)piperazine: This compound has a similar structure but with a dinitrophenyl group instead of a dinitropyridinyl group. The difference in the aromatic ring can lead to variations in chemical reactivity and biological activity.

    1-Benzyl-4-(3-nitropyridin-2-yl)piperazine: This compound has only one nitro group on the pyridine ring, which may result in different chemical and biological properties compared to the dinitro derivative.

The uniqueness of this compound lies in the presence of two nitro groups on the pyridine ring, which enhances its electron-withdrawing capability and influences its reactivity and biological activity.

Properties

IUPAC Name

1-benzyl-4-(3,5-dinitropyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c22-20(23)14-10-15(21(24)25)16(17-11-14)19-8-6-18(7-9-19)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZMNKFNKLLQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=N3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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